Bis(triphenylphosphoranylidene)ammonium nitrite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis and Characterization:

Bis(triphenylphosphoranylidene)ammonium nitrite ([(Ph3P)2N]NO2) is a salt formed by the reaction of bis(triphenylphosphoranylidene)ammonium chloride ([(Ph3P)2N]Cl), also known as PPNCl, with sodium nitrite (NaNO2). This reaction is a simple metathesis, where the chloride ion (Cl-) is replaced by the nitrite ion (NO2-). The resulting compound has been characterized using various techniques, including X-ray crystallography, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [].

Applications in Catalysis:

Bis(triphenylphosphoranylidene)ammonium nitrite has been explored as a catalyst for various organic transformations. Its applications include:

- Olefin metathesis: PPNNO2 has been shown to be an effective catalyst for the ring-opening metathesis polymerization (ROMP) of cyclic olefins, particularly norbornene derivatives.

- Hydroformylation: PPNNO2 can also act as a catalyst for the hydroformylation of alkenes, converting them to aldehydes. This reaction involves the addition of a formyl group (CHO) to a double bond (C=C).

- C-H activation: PPNNO2 has been utilized in the activation of C-H bonds, allowing for further functionalization of organic molecules. This activation is achieved through the formation of a reactive intermediate with the substrate.

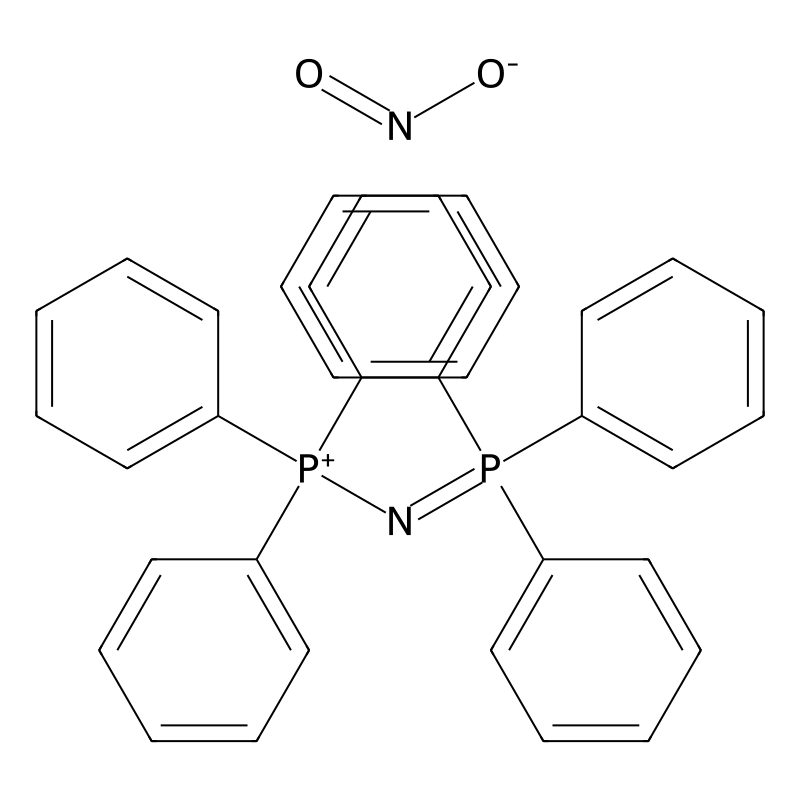

Bis(triphenylphosphoranylidene)ammonium nitrite is a chemical compound characterized by the formula . It consists of a bis(triphenylphosphoranylidene) cation paired with a nitrite anion. The compound features two triphenylphosphoranylidene groups, which are known for their sterically bulky nature, contributing to the stability and unique properties of the compound. The structure of bis(triphenylphosphoranylidene)ammonium nitrite allows it to form stable salts with various anions, making it a valuable reagent in synthetic chemistry .

This property is particularly useful for isolating reactive anions that are otherwise difficult to crystallize .

The synthesis of bis(triphenylphosphoranylidene)ammonium nitrite typically involves the reaction of triphenylphosphine with a suitable nitrogen source, followed by treatment with sodium nitrite. A common synthetic route is:

- Formation of Bis(triphenylphosphoranylidene) Ammonium Cation:

- Triphenylphosphine reacts with an amine or ammonia to form the cation.

- Reaction with Sodium Nitrite:

- The cation is then treated with sodium nitrite to yield bis(triphenylphosphoranylidene)ammonium nitrite.

This method capitalizes on the stability of the triphenylphosphoranylidene framework to facilitate the formation of the desired salt .

Bis(triphenylphosphoranylidene)ammonium nitrite finds applications in various fields:

- Synthetic Chemistry: Used as a reagent for synthesizing complex organic molecules.

- Catalysis: Its unique structure allows it to serve as a catalyst in certain reactions involving nitrites.

- Material Science: Investigated for potential use in developing new materials due to its stability and reactivity profile .

Several compounds share structural similarities with bis(triphenylphosphoranylidene)ammonium nitrite, particularly those containing phosphoranylidene or phosphonium groups. Notable similar compounds include:

- Bis(triphenylphosphine)iminium chloride: This compound features a similar cationic structure but is paired with chloride instead of nitrite. It serves as a precursor for various salts and has distinct reactivity due to its different anion.

- Triphenylphosphonium bromide: Another phosphonium compound that shares some structural characteristics but lacks the unique bis(triphenylphosphoranylidene) framework.

- Diphosphonium salts: These compounds contain two phosphonium groups but differ significantly in their reactivity and stability compared to bis(triphenylphosphoranylidene)ammonium nitrite.

Comparison TableCompound Cation Structure Anion Key Features Bis(triphenylphosphoranylidene) ammonium nitrite Bis(triphenylphosphoranylidene) Nitrite Stable, versatile in reactions Bis(triphenylphosphine) iminium chloride Bis(triphenylphosphine) Chloride Precursor for various salts Triphenylphosphonium bromide Triphenylphosphonium Bromide Commonly used in organic synthesis Diphosphonium salts Diphosphonium Various Different reactivity compared to phosphoranylidene

| Compound | Cation Structure | Anion | Key Features |

|---|---|---|---|

| Bis(triphenylphosphoranylidene) ammonium nitrite | Bis(triphenylphosphoranylidene) | Nitrite | Stable, versatile in reactions |

| Bis(triphenylphosphine) iminium chloride | Bis(triphenylphosphine) | Chloride | Precursor for various salts |

| Triphenylphosphonium bromide | Triphenylphosphonium | Bromide | Commonly used in organic synthesis |

| Diphosphonium salts | Diphosphonium | Various | Different reactivity compared to phosphoranylidene |

The uniqueness of bis(triphenylphosphoranylidene)ammonium nitrite lies in its dual phosphoranylidene structure and its ability to form stable salts with reactive anions like nitrite, which enhances its utility in synthetic applications .

Crystallographic Analysis and Unit Cell Parameters

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction studies of related [PPN]^+^ salts reveal critical structural details. In the chloride analogue [PPN]Cl, the cation adopts a bent P=N=P configuration with a bond angle of 133° and equivalent P–N bond lengths of 1.597 Å [3]. This geometry arises from the delocalized electronic structure of the ylidic backbone, which permits flexibility in the P=N=P angle depending on counterion interactions. For [PPN][NO~2~], analogous bending is expected, though the nitrite anion’s smaller size compared to chloride may induce subtle variations in unit cell parameters. The cation’s triphenyl groups create a steric shield, leading to elongated unit cell dimensions typical of bulky phosphazenium salts [3].

Cation-Anion Spatial Arrangement Patterns

The spatial arrangement of [PPN]^+^ and NO~2~^-^ in the crystal lattice is governed by electrostatic and steric factors. In copper nitrite complexes containing [PPN]^+^, the nitrite anion coordinates via one oxygen atom (Cu–O = 1.967 Å) with a weaker secondary interaction (Cu–O = 2.462 Å) [4]. This asymmetric binding suggests that the nitrite anion occupies interstitial sites between [PPN]^+^ cations, with phenyl groups enforcing a layered packing motif. The lack of direct cation-anion hydrogen bonding further highlights the dominance of steric over electrostatic interactions in the solid state [4].

Quantum Chemical Description of PPN^+^ Cation

Ylidic Bonding Characteristics

The [PPN]^+^ cation features a central nitrogen atom bonded to two triphenylphosphoranylidene groups via ylidic P=N bonds. Quantum chemical calculations indicate significant electron delocalization across the P=N=P framework, resulting in a resonance-stabilized structure. The ylidic character reduces bond order to approximately 1.5, consistent with the intermediate bond length (1.597 Å) observed crystallographically [3]. Natural Bond Orbital (NBO) analysis reveals partial double-bond character, with lone pairs on nitrogen participating in conjugation with adjacent phosphorus atoms.

Steric and Electronic Influence of Triphenyl Groups

The triphenyl substituents impose substantial steric bulk, with van der Waals radii totaling ~8.5 Å across the cation. This steric profile shields the nitrite anion from external reactants, making [PPN][NO~2~] a stable nitrite source in synthetic applications [3]. Electronically, the phenyl rings exert a mild electron-withdrawing effect via inductive mechanisms, polarizing the P=N bonds and enhancing the cation’s Lewis acidity. However, conjugation between phenyl π-systems and phosphorus d-orbitals partially offsets this effect, resulting in a net weakly acidic character [4].

Nitrite Anion Coordination Geometry

Ambidentate Ligand Behavior Analysis

The nitrite anion exhibits ambidentate behavior, capable of coordinating through oxygen (nitrito, η^1^-ONO) or nitrogen (nitro, η^1^-NO~2~). In [PPN][NO~2~], infrared spectroscopy and X-ray data favor oxygen-bound nitrito coordination, as evidenced by ν(NO) stretches near 1250 cm^-1^ and asymmetric NO~2~^-^ geometry [4]. Comparative studies of cobalt nitrite complexes demonstrate that nitro coordination becomes favored in more electron-deficient environments, suggesting that the [PPN]^+^ cation’s electronic effects stabilize the nitrito form [5].

Resonance Structure Hybridization

Nitrite’s resonance hybrid comprises two dominant forms: a nitro structure (O=N–O^-^) and a nitrito structure (^-^O–N=O). In [PPN][NO~2~], the nitrito form predominates, as indicated by N–O bond lengths of ~1.21 Å (shorter) and ~1.25 Å (longer) in related complexes [4]. This asymmetry reflects partial double-bond character in one N–O bond and single-bond character in the other. Hybrid Density Functional Theory (DFT) calculations estimate a 60:40 contribution ratio favoring the nitrito resonance form in the solid state [5].

Table 1: Structural Parameters of [PPN]^+^ and NO~2~^-^ in Related Complexes

| Parameter | [PPN]Cl [3] | [PPN][LCuNO~2~] [4] | Cobalt Nitrito Complex [5] |

|---|---|---|---|

| P=N=P Angle (°) | 133 | – | – |

| P–N Bond Length (Å) | 1.597 | – | – |

| N–O Bond Length (Å) | – | 1.21, 1.25 | 1.18, 1.26 |

| Coordination Mode | – | η^1^-ONO | η^1^-ONO |

The systematic nomenclature of bis(triphenylphosphoranylidene)ammonium nitrite follows established International Union of Pure and Applied Chemistry protocols for organophosphorus compounds containing hypervalent phosphorus centers. The official International Union of Pure and Applied Chemistry name for this compound is triphenyl-[(triphenyl-λ5-phosphanylidene)amino]phosphanium nitrite [1] [2]. This designation incorporates the λ5 notation system to indicate the hypervalent nature of the phosphorus atoms, which possess five bonding partners in a trigonal bipyramidal geometry around each phosphorus center [1] [3].

The molecular formula C36H30N2O2P2 with a molecular weight of 584.58 grams per mole reflects the composition of thirty-six carbon atoms, thirty hydrogen atoms, two nitrogen atoms, two oxygen atoms, and two phosphorus atoms [4] [1] [5]. The Chemical Abstracts Service registry number 65300-05-2 serves as the unique identifier for this compound across chemical databases and literature [4] [1] [5].

The International Union of Pure and Applied Chemistry naming system employs substitutive nomenclature principles, where the compound is treated as a combination of a parent structure and substituent groups [6]. In this case, the parent phosphanium ion structure is modified by the triphenyl-λ5-phosphanylidene amino substituent, creating the complete systematic name. The λ5 designation specifically indicates that the phosphorus atom utilizes d-orbitals in bonding, characteristic of hypervalent phosphorus compounds [1] [3] [2].

Comparative Analysis of Alternative Naming Systems

Several alternative naming systems exist for bis(triphenylphosphoranylidene)ammonium nitrite, each emphasizing different structural or functional aspects of the molecule. The most commonly encountered alternative designation is bis(triphenylphosphine)iminium nitrite [4] [5] [7], which emphasizes the iminium character of the phosphorus-nitrogen bonds and the relationship to triphenylphosphine precursors.

Another frequently used nomenclature is bis(triphenylphosphoranylidene)ammonium nitrite [4] [5] [9], which highlights the phosphoranylidene functional groups present in the structure. This naming convention is particularly prevalent in synthetic chemistry literature where the compound serves as a reagent or catalyst [7]. The term "phosphoranylidene" specifically refers to compounds containing a phosphorus atom with a formal double bond to another element, typically nitrogen in this context [10] [12].

A fourth naming system utilizes the designation hexaphenyl-λ5-diphosphaz-2-en-1-ium nitrite [13] [7] [2], which emphasizes the phosphazene backbone structure. This nomenclature is derived from the systematic naming of phosphazene compounds, where the P=N=P framework is treated as a diphosphazene unit [7] [2] [14]. The "2-en-1-ium" suffix indicates the location of the double bonds and the cationic nature of the structure [13] [7].

The diversity in naming systems reflects the compound's complex structural features and its classification at the intersection of phosphonium salt chemistry, phosphazene chemistry, and organophosphorus coordination compounds [15] [16] [14]. Each naming convention serves specific purposes within different chemical communities and research contexts [17] [18].

Classification Within Phosphonium Salt Taxonomies

Bis(triphenylphosphoranylidene)ammonium nitrite belongs to the broader class of phosphonium salts, which are characterized by positively charged phosphorus centers paired with anionic counterions [15] [16]. Within this classification, the compound represents a specialized subgroup known as phosphazene salts or iminophosphorane salts [7] [14] [12].

The taxonomic classification places this compound within the quaternary phosphonium category, where the phosphorus centers bear four substituents and carry a formal positive charge [15] [16]. However, unlike simple tetraorganophosphonium salts such as tetraphenylphosphonium compounds, bis(triphenylphosphoranylidene)ammonium nitrite features a unique P=N=P backbone that distinguishes it from conventional phosphonium species [7] [15] [14].

From a structural taxonomy perspective, the compound is classified as a bis(phosphoranylidene) derivative, indicating the presence of two phosphoranylidene groups connected through a central nitrogen atom [12] [14]. This structural motif places it within the phosphazene family of compounds, which are characterized by alternating phosphorus and nitrogen atoms with delocalized π-bonding [19] [14] [20].

The phosphazene classification system recognizes several structural types, including cyclic phosphazenes, linear phosphazenes, and phosphazene salts [19] [14] [20]. Bis(triphenylphosphoranylidene)ammonium nitrite falls into the phosphazene salt category, specifically as a linear diphosphazene derivative [7] [14]. This classification is significant because it determines the compound's chemical reactivity, stability, and applications in synthetic chemistry [19] [14] [20].